3,4-Dimethylhexanal

Description

Significance of Chiral Branched Aldehydes in Modern Organic Synthesis and Chemical Science

Chiral branched aldehydes are a pivotal class of molecules in organic chemistry, serving as versatile building blocks for the synthesis of complex organic structures. Their importance stems from the presence of stereogenic centers, which are crucial for the biological activity of many pharmaceuticals and natural products. acs.org The ability to selectively synthesize a specific stereoisomer of a molecule is a central goal of modern organic synthesis.

These aldehydes are particularly valuable as precursors for creating molecules with quaternary stereogenic centers—a carbon atom bonded to four different non-hydrogen substituents. acs.org Constructing these sterically hindered centers is a significant challenge in chemical synthesis. acs.org The development of methods for the asymmetric functionalization of α-branched aldehydes has therefore been an area of intense research. mdpi.com

The rise of asymmetric organocatalysis has provided powerful tools for the enantioselective α-functionalization of aldehydes. mdpi.combohrium.com Catalytic methods that can control the formation of new carbon-carbon and carbon-heteroatom bonds at the aldehyde's α-carbon have become indispensable. mdpi.com These reactions, often utilizing chiral amines like proline and its derivatives, enable the efficient and highly selective production of chiral building blocks from simple starting materials. acs.orgmpg.de

Academic Context and Research Trajectory of 3,4-Dimethylhexanal

Within the extensive field of chiral aldehydes, this compound is a specific, structurally interesting example. It possesses two chiral centers at the C3 and C4 positions. While the broader class of chiral aldehydes is the subject of a vast body of research, this compound itself does not appear to be a primary focus of extensive, dedicated academic investigation. Its significance is derived more from its representative nature as a β,γ-branched chiral aldehyde than from any widely reported biological activity or application.

The synthesis of compounds like this compound can be achieved through established organic chemistry reactions. For instance, a known synthetic pathway involves the transformation of 3,4-dimethyl-1-hexene (B97747) into the target aldehyde. chegg.com This type of conversion is a fundamental process in organic synthesis, illustrating how functional groups can be manipulated to build molecular complexity.

The research trajectory for a compound like this compound is thus implicitly linked to the broader development of synthetic methodologies. It can serve as a substrate in studies aimed at developing new stereoselective reactions, such as copper-hydride catalyzed reductions for producing β-chiral aldehydes or novel alkylation techniques. thieme-connect.com Its academic context is that of a model compound, useful for testing and refining the powerful synthetic tools that are the true focus of the research.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₆O | nih.gov |

| Molecular Weight | 128.21 g/mol | nih.gov |

| Canonical SMILES | CCC(C)C(C)CC=O | nih.gov |

| InChIKey | AFFOREKIFCONEL-UHFFFAOYSA-N | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethyl-1-hexene |

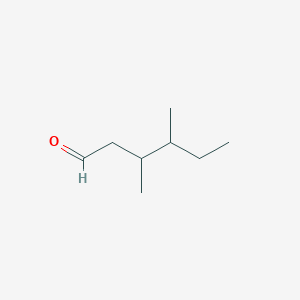

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

27608-05-5 |

|---|---|

Formule moléculaire |

C8H16O |

Poids moléculaire |

128.21 g/mol |

Nom IUPAC |

3,4-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 |

Clé InChI |

AFFOREKIFCONEL-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C)CC=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3,4 Dimethylhexanal and Its Structural Analogs

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers is a critical challenge in modern organic synthesis, particularly for compounds with multiple chiral centers like 3,4-Dimethylhexanal. The following sections detail key strategies to control stereochemistry during the synthesis of branched aldehydes.

Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes

The direct functionalization of the α-carbon of an aldehyde that is already branched presents significant steric and electronic challenges. mdpi.com However, the development of catalytic asymmetric methods has provided powerful tools to overcome these hurdles. mdpi.comresearchgate.net These methods often employ organocatalysis or metal-based catalysis to introduce new functional groups with high enantioselectivity. mdpi.commpg.de

A key challenge in the α-functionalization of α-branched aldehydes is the formation of a sterically hindered and less reactive enamine or enolate intermediate. mdpi.com Despite this, significant progress has been made. For instance, proline and its derivatives have been successfully used as organocatalysts to promote the α-alkylation of aldehydes. mpg.de These reactions proceed through the formation of a chiral enamine, which then reacts with an electrophile. The catalyst controls the facial selectivity of the attack, leading to the formation of a new stereocenter with high enantiomeric excess. mdpi.commpg.de

While direct catalytic asymmetric α-alkylation of aldehydes to introduce a methyl group at the α-position to a pre-existing branch is a formidable challenge, the principles established in related systems provide a conceptual framework. The development of highly active and selective catalysts is crucial for achieving high yields and stereoselectivities in these transformations. mdpi.comnih.gov

Chemo- and Regioselective Hydroformylation Approaches to Branched Aldehydes

Hydroformylation, or the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. libretexts.org Achieving high regioselectivity to favor the branched aldehyde product over the linear one is a key objective when synthesizing structures like this compound. nih.govionicviper.org

The choice of catalyst and ligands is paramount in controlling the regioselectivity of hydroformylation. organic-chemistry.org While traditional cobalt-based catalysts often produce a mixture of linear and branched aldehydes, modern rhodium-based catalysts with specifically designed phosphine (B1218219) or phosphite (B83602) ligands can exhibit high selectivity for the branched isomer. libretexts.orgionicviper.org For example, the use of bulky phosphine ligands can sterically direct the addition of the formyl group to the internal carbon of the double bond, leading to the desired branched aldehyde.

Recent advancements have focused on developing catalyst systems that operate under milder conditions and with higher selectivity. For example, rhodium catalysts with hybrid phosphorus ligands have shown high efficiency in the anti-Markovnikov hydroformylation to produce linear aldehydes, but modifications to ligand structure can favor the branched product. organic-chemistry.org Furthermore, computational studies have provided insights into the non-covalent interactions between the ligand, substrate, and catalyst that govern regioselectivity, aiding in the rational design of new catalysts for the synthesis of branched aldehydes. nih.gov

Table 1: Comparison of Hydroformylation Catalyst Systems

| Catalyst System | Typical Substrate | Selectivity | Conditions |

| HCo(CO)₄ | 1-Alkenes | 3-4:1 linear to branched | 110-180°C, 200-300 bar H₂/CO |

| Rh/PPh₃ | Terminal Alkenes | Varies with conditions | Milder than cobalt systems |

| Rh/BOBPHOS | Unbiased Alkenes | High for branched products | Not specified |

| Rh/6-DPPon | Terminal Alkenes | High for linear products | Room temperature, ambient pressure |

Chiral Synthon Application in the Elaboration of Branched Aldehyde Frameworks

The use of chiral synthons, or "chiral building blocks," is a powerful strategy for the synthesis of enantiomerically pure complex molecules. researchgate.netrsc.org This approach involves incorporating a readily available chiral molecule into the synthetic sequence, thereby transferring its stereochemistry to the final product. rsc.orgaurigeneservices.com

For the synthesis of this compound, a suitable chiral synthon could be a small molecule that already contains one of the required stereocenters. For example, chiral alcohols or aldehydes derived from the chiral pool (naturally occurring enantiopure compounds) can serve as starting materials. researchgate.netrsc.org The synthesis would then involve a series of stereocontrolled reactions to build the rest of the carbon skeleton.

One illustrative example of this approach is the use of (S)-proline-based chiral auxiliaries. researchgate.net These auxiliaries can be used to direct the stereoselective alkylation of an enolate, allowing for the introduction of substituents with high diastereoselectivity. The auxiliary can then be cleaved to reveal the desired chiral aldehyde. researchgate.net Similarly, chiral epoxides can be opened with organometallic reagents in a regioselective and stereospecific manner to generate chiral alcohols, which can then be oxidized to the corresponding aldehydes. rsc.org This method provides a reliable way to control the absolute configuration of the stereocenters in the final product. nih.gov

Targeted Synthetic Routes to this compound from Precursor Molecules

The synthesis of this compound can also be achieved through targeted routes starting from specific precursor molecules. These methods often involve well-established chemical transformations that are adapted to the specific substrate.

Conversion Pathways from Alkenes to Aldehydes (e.g., from 3,4-dimethyl-1-hexene)

A common and direct precursor for the synthesis of this compound is 3,4-dimethyl-1-hexene (B97747). The conversion of this alkene to the target aldehyde can be accomplished through a two-step process involving hydroboration-oxidation. chegg.com

In the first step, 3,4-dimethyl-1-hexene is treated with a hydroborating agent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF). The boron adds to the less substituted carbon of the double bond (anti-Markovnikov addition), and the hydrogen adds to the more substituted carbon. This step proceeds with high regioselectivity due to both steric and electronic effects.

The resulting organoborane is then oxidized in the second step using an alkaline solution of hydrogen peroxide (H₂O₂). This replaces the boron atom with a hydroxyl group, yielding 3,4-dimethyl-1-hexanol. msu.edu This alcohol can then be oxidized to the desired aldehyde, this compound, as described in the following section.

Oxidative Transformation of Alcohols to Aldehydes in Branched Systems

The oxidation of a primary alcohol, such as 3,4-dimethyl-1-hexanol, to an aldehyde is a fundamental transformation in organic synthesis. msu.edu However, care must be taken to avoid over-oxidation to the corresponding carboxylic acid. Several mild and selective oxidizing agents are available for this purpose.

One of the most common and effective reagents for this transformation is pyridinium (B92312) chlorochromate (PCC). PCC is a mild oxidizing agent that can convert primary alcohols to aldehydes in high yield without significant over-oxidation. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). This method is known for its mild reaction conditions and high yields. Other modern oxidation protocols, such as those using Dess-Martin periodinane (DMP) or TEMPO-based catalysts, also provide efficient and selective means to convert branched primary alcohols to their corresponding aldehydes.

Condensation Reactions in the Construction of Branched Carbonyl Skeletons

The construction of complex, branched carbonyl skeletons, such as that found in this compound, relies heavily on the strategic formation of carbon-carbon bonds. Condensation reactions are a cornerstone of organic synthesis for this purpose, enabling the assembly of larger molecules from smaller carbonyl-containing precursors. sudhirnama.infiveable.me These reactions, which unite two carbonyl partners, are among the most powerful transformations for generating β-hydroxy ketones or α,β-unsaturated carbonyl compounds, which serve as versatile intermediates for further elaboration. masterorganicchemistry.comnih.gov Methodologies such as the Aldol (B89426) condensation, Claisen-Schmidt condensation, and the Michael addition are pivotal in creating the specific branching patterns required for structural analogs of this compound.

A common strategy involves an initial condensation to build a linear, unsaturated backbone, followed by the stereocontrolled introduction of alkyl groups. The Aldol condensation, for instance, can join two aldehyde or ketone molecules, which upon subsequent dehydration, yields an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org When different carbonyl reactants are used, the reaction is termed a crossed or mixed Aldol condensation. libretexts.org A notable variant is the Claisen-Schmidt condensation, which typically involves the reaction of an aldehyde lacking α-hydrogens with a ketone, effectively producing α,β-unsaturated ketones. numberanalytics.comnumberanalytics.comtjpr.org

The resulting α,β-unsaturated carbonyl system is an ideal electrophile for a subsequent conjugate addition. The Michael addition reaction allows for the nucleophilic addition of a carbanion to the β-carbon of this unsaturated system. byjus.comwikipedia.org This process is exceptionally useful for introducing alkyl substituents, thereby creating the branched framework characteristic of compounds like this compound. fiveable.melibretexts.org The choice of reactants, catalysts, and reaction conditions is crucial for controlling selectivity and achieving high yields of the desired branched product.

Research Findings on Condensation Reactions

Research into condensation reactions has yielded a variety of catalytic systems and conditions to optimize the synthesis of branched carbonyl structures. The Claisen-Schmidt condensation, for example, can be efficiently catalyzed by different bases, with the choice of base and solvent significantly impacting the reaction's outcome. numberanalytics.com

| Base | Solvent | Yield (%) |

|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol | 80 |

| Potassium Hydroxide (KOH) | Methanol | 75 |

| Piperidine | Dichloromethane | 90 |

Furthermore, advancements in reaction technology, such as the use of microwave irradiation, have been shown to dramatically reduce reaction times and improve yields in Claisen-Schmidt condensations. numberanalytics.com Solvent-free conditions using catalysts like KF-Al2O3 have also proven highly effective, yielding α,β-unsaturated ketones in near-quantitative amounts. sioc-journal.cn

The Aldol reaction, particularly when involving aliphatic aldehydes, presents challenges such as controlling self-condensation side reactions. thieme-connect.com Organocatalysis, using chiral catalysts like proline, has emerged as a powerful tool for controlling the stereochemical outcome of these reactions and for synthesizing branched products. nih.gov Studies have shown that proline catalysis is effective for the reaction of ketones with various α-branched aldehydes, leading to high enantioselectivity. thieme-connect.com

| Aldehyde Reactant | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | L-Proline (30 mol%) | - | 96 | 97 |

| Cyclohexanecarboxaldehyde | L-Proline (30 mol%) | 9:1 | >99 | 73 |

| Cyclopentanecarboxaldehyde | L-Proline | - | Modest | - |

The Michael reaction provides the means to introduce substituents onto the β-carbon of the α,β-unsaturated carbonyls formed in the initial condensation step. libretexts.org This reaction is exceptionally versatile, accommodating a wide range of nucleophiles (Michael donors) and unsaturated acceptors. wikipedia.orglibretexts.org The nucleophile is typically a stabilized carbanion, such as an enolate derived from a β-diketone or a malonic ester, which attacks the electrophilic β-carbon of the unsaturated system. byjus.comlibretexts.org The formation of the new carbon-carbon bond in the Michael adduct is a thermodynamically favorable process that is key to building complex branched structures. libretexts.org The combination of a condensation reaction to form an unsaturated aldehyde followed by a Michael addition of an organometallic reagent represents a viable pathway to introduce the specific methyl groups found in this compound.

Elucidating Reaction Mechanisms and Chemical Transformations of 3,4 Dimethylhexanal Derivatives

Nucleophilic Reactivity at the Carbonyl Center of Branched Aldehydes

The primary reaction pathway for aldehydes and ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbonyl group is characterized by a polarized carbon-oxygen double bond, where the oxygen atom is nucleophilic and the carbon atom is electrophilic. pdx.edu This inherent electrophilicity of the carbonyl carbon makes it a prime target for attack by a wide array of nucleophiles. pdx.edulibretexts.org

In the case of 3,4-Dimethylhexanal, the presence of methyl groups on the carbons at positions 3 and 4 introduces steric hindrance around the carbonyl group. Generally, aldehydes are more reactive than ketones in nucleophilic additions, a difference attributed to the greater steric hindrance in ketones. pdx.edu While this compound is still highly reactive, its branched structure may slightly modulate the rate of reaction compared to a linear aldehyde.

The mechanism of nucleophilic addition typically follows a two-step pattern:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, often by a mild acid in a "workup" step, to yield the final alcohol product. masterorganicchemistry.com

Common nucleophilic addition reactions for branched aldehydes include:

Reduction by Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) act as sources of the hydride ion (H⁻), a powerful nucleophile. The addition of a hydride to this compound, followed by protonation, yields the primary alcohol 3,4-dimethylhexan-1-ol. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are excellent carbon-based nucleophiles. Their reaction with this compound forms a new carbon-carbon bond, leading to the formation of a secondary alcohol after acidic workup. libretexts.org

Alpha-Carbon Reactivity: Enolization and Substitution Pathways

The carbonyl group in this compound activates the hydrogen atom on the adjacent alpha-carbon (the C2 position), making it weakly acidic (pKa ~ 19-20). pdx.eduutexas.edu This acidity allows for the formation of resonance-stabilized intermediates known as enols or enolates under acidic or basic conditions, respectively. utexas.edu The C3 carbon of this compound is a tertiary center and lacks a hydrogen atom, so enolization can only occur towards the C2 position.

Base-Catalyzed Enolization: A base removes the α-hydrogen to form an enolate anion, where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.org

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making it more electrophilic. A weak base (like water) then removes the α-hydrogen to form the neutral enol tautomer. wikipedia.org

The formation of these planar enol or enolate intermediates is crucial as it opens up substitution pathways at the alpha-carbon. libretexts.orgmsu.edu If the alpha-carbon is a chiral center, enolization results in its racemization because the planar intermediate can be protonated from either face. msu.edu

A significant challenge in the functionalization of α-branched aldehydes is controlling selectivity. The enamine or enolate intermediates can often form as a mixture of E- and Z-isomers, and the steric bulk can reduce the reactivity of these intermediates, making effective facial discrimination by an incoming electrophile difficult. mdpi.com A classic example of α-carbon reactivity is the Aldol (B89426) Reaction , where an enolate attacks the carbonyl group of another aldehyde molecule, forming a β-hydroxy aldehyde. wikipedia.orglibretexts.org

Redox Chemistry of Branched Aldehyde Functionalities

Redox reactions involve the transfer of electrons, resulting in a change in the oxidation state of an atom. libretexts.org The aldehyde group in this compound can be either reduced or oxidized.

Reduction to Primary Alcohols: The most common reduction reaction for an aldehyde is its conversion to a primary alcohol. For this compound, this involves the reduction of the aldehyde functional group to a hydroxymethyl group, yielding 3,4-dimethylhexan-1-ol. This transformation is readily achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Oxidation to Carboxylic Acids: Aldehydes are easily oxidized to carboxylic acids. The aldehyde group of this compound can be oxidized to a carboxyl group, forming 3,4-dimethylhexanoic acid. This reaction can be performed with a variety of oxidizing agents, including Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution (Cu²⁺ in tartrate solution), or stronger oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Mechanistic Investigations of Catalytic Transformations Relevant to Branched Aldehydes

Catalysis plays a vital role in controlling the reactivity and selectivity of transformations involving branched aldehydes. Detailed mechanistic studies provide the foundational knowledge needed to design more efficient and selective catalysts.

Understanding the step-by-step mechanism of a catalytic reaction is essential for optimization. Modern analytical techniques allow for the direct observation of catalytic intermediates and the determination of reaction kinetics.

A notable example is the study of rhodium-catalyzed hydroformylation, which can be tuned to produce branched aldehydes from alkenes. acs.orgnih.gov Mechanistic studies on these systems have employed:

In Situ Spectroscopy: High-pressure infrared (HPIR) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize key catalytic intermediates under actual reaction conditions. In rhodium-catalyzed hydroformylation, species such as rhodium-hydrido dicarbonyl and four- and five-coordinate rhodium-acyl complexes have been observed and characterized. acs.orgnih.govscispace.com

Kinetic Analysis: Methodologies like Reaction Progress Kinetic Analysis (RPKA) help to determine the influence of reactant and catalyst concentrations on the reaction rate. For certain hydroformylation systems, these studies have revealed complex kinetics, including negative reaction orders with respect to carbon monoxide (CO) and positive orders in alkene and hydrogen (H₂), suggesting that multiple steps in the catalytic cycle may be turnover-determining. acs.orgnih.govscispace.com

| Reactant/Component | Observed Reaction Order | Implication for Mechanism |

|---|---|---|

| Alkene | Positive | Alkene coordination or a subsequent step is involved in the rate-determining part of the cycle. |

| Hydrogen (H₂) | Positive | Hydrogenolysis of the acyl-metal intermediate is likely part of the rate-determining sequence. |

| Carbon Monoxide (CO) | Negative | CO likely acts as an inhibitor, where dissociation of a CO ligand from a resting state is required before the substrate can bind. |

| Rhodium Catalyst | First | The reaction is directly proportional to the amount of active catalyst. |

In asymmetric catalysis, the chiral ligand is the primary source of stereocontrol. The precise interaction between the ligand and the substrate (like a branched aldehyde) within the catalyst's coordination sphere determines the stereochemical outcome of the reaction.

Non-Covalent Interactions: Theoretical investigations using Density Functional Theory (DFT) have revealed that subtle, non-covalent interactions can have a profound impact on selectivity. In the rhodium-catalyzed hydroformylation using the BOBPHOS ligand, stabilizing CH−π interactions between the ligand and the alkene substrate were found to be critical. These interactions steer the substrate into a specific orientation that favors the formation of the branched aldehyde product while making alternative, lower-energy pathways unproductive. acs.orgnih.gov

Conformational Control: In peptide-catalyzed reactions, such as the addition of branched aldehydes to allenamides, the specific conformation (e.g., β-turn) of the peptide catalyst is crucial for both catalytic efficiency and stereoselectivity. d-nb.infoethz.ch The catalyst creates a well-defined chiral pocket that dictates how the electrophile approaches the enamine intermediate formed from the aldehyde. acs.org

Transition State Modeling: Computational models are frequently used to rationalize the observed stereoselectivity. For instance, in the copper-catalyzed allylation of aldehydes, transition state models show how steric clashes between the substituents on the aldehyde, the diene, and the chiral ligand destabilize pathways leading to the minor stereoisomer. chemrxiv.orgmit.edu

Acid-base chemistry is fundamental to controlling the reactivity of carbonyl compounds. Protonation of the carbonyl oxygen atom dramatically alters the electronic properties of the aldehyde.

When the carbonyl oxygen of this compound is protonated by an acid, it becomes an α-hydroxy carbocation, which is stabilized by resonance. ic.ac.uk This protonation makes the carbonyl carbon significantly more electron-poor and thus a much stronger electrophile. masterorganicchemistry.com This enhanced electrophilicity allows the carbonyl to be attacked by even weak nucleophiles, a principle that underlies all acid-catalyzed nucleophilic addition reactions. ic.ac.uk

The stability gained upon protonation can be quantified by Proton Affinity (PA) and Gas-Phase Basicity (GB). Studies using selected ion flow-drift tube (SIFDT) mass spectrometry have determined these values for a series of linear aldehydes. The data show a clear trend of increasing PA and GB with increasing carbon chain length, which is attributed to the greater polarizability of larger alkyl chains and the ability of longer chains to form stabilizing bent or cyclic protonated structures through intramolecular interactions. researchgate.net This trend suggests that this compound would have a relatively high proton affinity.

| Aldehyde | Proton Affinity (kJ mol⁻¹) | Gas-Phase Basicity (kJ mol⁻¹) |

|---|---|---|

| Pentanal | 806.2 | 775.2 |

| Hexanal | 809.6 | 778.1 |

| Heptanal | 813.4 | 781.3 |

| Octanal | 824.0 | 791.4 |

In many catalytic cycles, a delicate balance of acidic and basic additives is key to success. For example, in certain primary amine-catalyzed reactions, acidic additives are crucial for facilitating proton transfer during enamine/iminium tautomerizations, which is essential for catalytic turnover. nih.gov Similarly, in dual gold-peptide catalysis, a balance of acid and base is required to ensure the formation of the desired product over potential side reactions. ethz.ch

Stereochemistry, Chirality, and Diastereomeric Control in 3,4 Dimethylhexanal Systems

Analysis of Chiral Centers and Stereoisomerism in 3,4-Dimethylhexanal

This compound is a chiral molecule due to the presence of two stereogenic centers, which are carbon atoms bonded to four different substituent groups. In this aldehyde, the carbon atoms at positions 3 and 4 (C3 and C4) are chiral centers.

C3 is bonded to: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a (1-formyl)propyl group (-CH(CH3)CHO).

C4 is bonded to: a hydrogen atom, a methyl group (-CH3), an ethyl group, and a (1-methyl-2-formyl)ethyl group.

The existence of two distinct chiral centers means that this compound can exist as 2² = 4 possible stereoisomers. These isomers are grouped into two pairs of enantiomers. The relationship between isomers from different pairs is diastereomeric. haverford.eduacs.org For instance, the (3R,4R) and (3S,4S) isomers are enantiomers of each other, while the (3R,4S) and (3S,4R) isomers form another enantiomeric pair. A compound like (3R,4R)-3,4-dimethylhexanal is a diastereomer of (3R,4S)-3,4-dimethylhexanal.

Unlike its saturated counterpart, 3,4-dimethylhexane, which has a meso diastereomer due to internal symmetry in its (R,S) configuration, this compound does not have a meso form because the two ends of the molecule are different (an ethyl group vs. a formyl group). haverford.edu Therefore, all four stereoisomers are chiral.

Interactive Table: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (3R,4R) | Chiral/Achiral |

| (3R, 4R) | Identity | Chiral |

| (3S, 4S) | Enantiomer | Chiral |

| (3R, 4S) | Diastereomer | Chiral |

| (3S, 4R) | Diastereomer | Chiral |

Strategies for Diastereoselective and Enantioselective Control in Synthesis

Controlling the three-dimensional arrangement of atoms during the synthesis of this compound is crucial for obtaining specific stereoisomers. This is achieved through diastereoselective and enantioselective strategies.

Diastereoselective Control: This focuses on controlling the relative configuration between the C3 and C4 stereocenters.

Substrate Control: If a starting material that is already chiral is used, its existing stereocenter can influence the formation of the new stereocenter, leading to a preference for one diastereomer over another. 182.160.97

Reagent Control: Modern synthetic methods allow for high levels of diastereoselectivity. For instance, aldol (B89426) reactions, which could be used to form the carbon backbone of this compound, can be highly diastereoselective. The use of specific reagents, such as those employing bulky silyl (B83357) groups, can govern the transition state geometry to favor the formation of either syn or anti diastereomers. The choice of reaction conditions, including solvent and temperature, is critical for maximizing this control.

Enantioselective Control: This aims to produce a single enantiomer in excess.

Asymmetric Catalysis: This is a powerful strategy where a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an organocatalyst) directs the reaction to favor one enantiomeric product. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed.

Biocatalysis: Enzymes are highly specific catalysts that can be used to perform reactions with excellent enantioselectivity under mild conditions. For example, a lipase-mediated resolution could be used to separate stereoisomers of a precursor alcohol. mdpi.com

The development of general and predictable stereoselective methods is a continuing goal in organic synthesis, allowing for the construction of complex molecules with high purity. rsc.orgresearchgate.net

Conformational Analysis and Its Influence on Reactivity and Selectivity

Conformational analysis of this compound, particularly rotation around the C3-C4 bond, is essential for understanding its stability and reactivity. organicchemistrytutor.com The different spatial arrangements of atoms, or conformations, have different energy levels due to steric and electronic interactions.

Using a Newman projection looking down the C3-C4 bond, we can analyze the staggered and eclipsed conformations. pearson.com

Staggered Conformations: These are lower in energy and more stable. The substituents on the front carbon are positioned between the substituents on the back carbon. The most stable staggered conformation is the 'anti' arrangement, where the largest groups on C3 and C4 are positioned 180° apart to minimize steric hindrance. doubtnut.com In this compound, these would be the ethyl group and the (1-formyl)propyl group. 'Gauche' interactions, where bulky groups are 60° apart, introduce some steric strain and are less stable than the anti conformation. organicchemistrytutor.com

Eclipsed Conformations: These are high-energy, unstable transition states between staggered conformations. The substituents on the front and back carbons are aligned, leading to significant steric repulsion. organicchemistrytutor.com

Influence on Reactivity and Selectivity: The molecule will predominantly exist in its most stable, low-energy conformation. This preferred shape has a direct impact on the molecule's chemical reactivity. windows.netuomustansiriyah.edu.iq

Reactivity: The accessibility of the aldehyde functional group (-CHO) is determined by its steric environment in the dominant conformation. If the aldehyde group is sterically shielded by nearby bulky groups (like the methyl groups at C3 and C4), its reactivity towards nucleophiles will be reduced.

Selectivity: The conformation dictates the trajectory from which a reagent can approach the reactive site. For reactions at the carbonyl carbon, such as reduction by a hydride reagent, the reagent will preferentially attack from the less sterically hindered face of the molecule. This can lead to a high degree of diastereoselectivity in the formation of the corresponding alcohol, 3,4-dimethyl-1-hexanol. The principles of models like Cram's rule and the Felkin-Anh model are used to predict the stereochemical outcome based on the most stable ground-state conformation. 182.160.97

Interactive Table: Qualitative Energy of C3-C4 Bond Conformations

| Conformation | Dihedral Angle (Largest Groups) | Relative Steric Strain | Relative Stability |

| Anti (Staggered) | 180° | Lowest | Highest |

| Gauche (Staggered) | 60° | Intermediate | Intermediate |

| Eclipsed | 120° | High | Low |

| Totally Eclipsed | 0° | Highest | Lowest |

Sophisticated Analytical Methodologies for Characterization and Mechanistic Insight

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide a non-invasive window into the molecular world, allowing for both the identification of 3,4-Dimethylhexanal and the real-time observation of its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For branched aldehydes, ¹H NMR and ¹³C NMR spectra are instrumental in confirming the connectivity and stereochemistry of the molecule.

In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving aldehydes. nih.gov For instance, in reactions such as kinetic resolutions of β-branched aldehydes, ¹H NMR spectroscopy can be used to monitor the consumption of the starting aldehyde and the formation of products over time. nih.govacs.org This allows researchers to determine reaction rates and enantioselectivities. nih.govacs.org The formation of intermediates, such as enamines in peptide-catalyzed reactions, can also be observed and characterized using NMR, often requiring specific conditions like the use of anhydrous deuterated solvents to stabilize reactive species. nih.govacs.org Furthermore, in situ NMR analysis of reaction mixtures can provide insights into the stereoselectivity of a reaction, as demonstrated in studies of acyloin-type condensation reactions. rsc.org

Key Applications of NMR in the Study of Branched Aldehydes:

| Application | Information Gained | Example Study Type |

|---|---|---|

| Structural Elucidation | Confirmation of molecular structure, connectivity, and stereochemistry. | Analysis of a newly synthesized batch of this compound. |

| Reaction Progress Monitoring | Concentrations of reactants, intermediates, and products over time. nih.gov | Tracking the enzymatic reduction of this compound. |

| Mechanistic Insight | Identification of transient intermediates and elucidation of reaction pathways. researchgate.net | Observing enamine formation in an organocatalytic reaction. nih.gov |

| Stereoselectivity Determination | Diastereomeric and enantiomeric ratios of products. rsc.org | Analyzing the outcome of an asymmetric aldol (B89426) addition. |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. numberanalytics.com Aldehydes, including this compound, exhibit a characteristic strong absorption band for the carbonyl (C=O) group stretch, typically found in the region of 1740-1720 cm⁻¹. libretexts.org They also show two distinct C-H stretching absorptions around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org

The true power of IR spectroscopy in the context of chemical reactions lies in its application for in situ monitoring. numberanalytics.commdpi.com By using a fiber-optic probe coupled to an FTIR spectrometer, chemists can track the real-time changes in the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mdpi.comrsc.org This is particularly advantageous for studying reactions involving reactive species. rsc.org For example, the disappearance of the characteristic aldehyde C=O peak and the appearance of a new peak corresponding to a product can be quantitatively monitored to determine reaction kinetics. numberanalytics.comrsc.org This online monitoring approach provides a detailed understanding of the reaction profile, including the identification of induction periods, reaction endpoints, and even the detection of unexpected intermediates. mdpi.comspectroscopyonline.com

Characteristic IR Absorption Frequencies for Aldehydes:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1740 - 1720 | Strong |

| C-H (aldehyde) | Stretch | ~2850 and ~2750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Chromatographic Separation and Detection for Complex Aldehyde Mixtures

Chromatographic techniques are essential for separating this compound from complex mixtures, which is often necessary for accurate quantification and identification. scielo.brijpsjournal.com Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like aldehydes. researchgate.net In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. ijpsjournal.com For isomeric hydrocarbons and their derivatives, such as the stereoisomers of 3,4-dimethylhexane, specialized chiral stationary phases can be used to achieve separation of enantiomers and diastereomers. vurup.skresearchgate.net

The choice of detector is crucial for the analysis. A Flame Ionization Detector (FID) is a common general-purpose detector, while a Photoionization Detector (PID) offers higher sensitivity for certain classes of compounds. permapure.com For unambiguous identification, coupling GC with Mass Spectrometry (GC-MS) is the gold standard. MS provides information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for positive identification.

High-Performance Liquid Chromatography (HPLC) can also be employed, especially after derivatization of the aldehyde to make it less volatile and more amenable to LC separation and UV or fluorescence detection. scielo.brchromatographyonline.com

Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity of Aldehydes

Due to their polarity and sometimes low concentration, the direct analysis of aldehydes can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. researchgate.net For aldehydes like this compound, derivatization can:

Increase volatility for GC analysis.

Improve thermal stability .

Enhance detector response by introducing a chromophore (for UV detection) or a fluorophore (for fluorescence detection). researchgate.net

Improve chromatographic separation . researchgate.net

A widely used derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). chromatographyonline.commdpi.comddtjournal.com DNPH reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly colored and can be readily analyzed by HPLC with UV detection. chromatographyonline.commdpi.com Another common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comresearch-solution.com PFBHA derivatives are highly electronegative, making them extremely sensitive to Electron Capture Detection (ECD) in GC. researchgate.net

Common Derivatization Reagents for Aldehydes:

| Reagent | Abbreviation | Analytical Technique | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Forms stable, UV-active derivatives. chromatographyonline.commdpi.comddtjournal.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-ECD | High sensitivity with Electron Capture Detection. mdpi.comresearch-solution.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases volatility and provides characteristic mass spectra. research-solution.comsigmaaldrich.com |

| D-cysteine | - | LC-MS/MS | Forms thiazolidine (B150603) derivatives suitable for mass spectrometry. researchgate.net |

Online Monitoring Techniques for Volatile Carbonyl Compounds

The ability to monitor volatile organic compounds (VOCs), including aldehydes, in real-time is crucial in various fields, from industrial process control to environmental monitoring. rsc.org Online techniques provide continuous data without the need for sample collection and subsequent laboratory analysis. rsc.org

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful online technique for the real-time quantification of trace VOCs in air or headspace. chromatographyonline.comugent.be It uses soft chemical ionization to produce ions from the target analytes, which are then detected by a mass spectrometer. chromatographyonline.com SIFT-MS offers high sensitivity (down to parts-per-billion levels) and can provide quantitative results in real-time without the need for chromatographic separation or derivatization. chromatographyonline.comugent.be

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is another prominent technique for the online monitoring of VOCs. rsc.org It utilizes proton transfer from H₃O⁺ ions to ionize the target molecules, which are then detected by a mass spectrometer. PTR-MS is particularly effective for the detection of aldehydes and ketones. rsc.org

These online methods are invaluable for applications such as monitoring the headspace of cell cultures to study metabolic processes or tracking the evolution of volatile compounds during food production or industrial processes. nih.gov

Computational Chemistry and Theoretical Modeling in the Study of Branched Aldehydes

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the energetics of reactions involving branched aldehydes and to characterize the transition states. mdpi.comnih.gov These calculations can predict reaction pathways and energy barriers, offering a detailed understanding of reaction mechanisms. wavefun.com

For instance, in the oxidation of aliphatic aldehydes by OH radicals, a significant atmospheric process, DFT calculations have been employed to model the reaction pathways. scielo.org.mxscielo.org.mx These studies often utilize methods like BHandHLYP functional, which has shown to provide excellent geometries for modeling complex reactions. scielo.org.mx The calculations help in identifying pre-reactive complexes and transition state structures. scielo.org.mx For aldehydes with four or more carbon atoms, it has been shown that β H-abstraction contributes significantly to the total rate constant and cannot be neglected. scielo.org.mx

Table 1: Example of Calculated Energetic Parameters for Aldehyde Reactions Note: This table is illustrative and provides a general format for presenting such data. Actual values would be specific to the reaction being studied.

| Reaction Step | ΔE₁ (kcal/mol) | ΔE≠ (kcal/mol) | ΔE (kcal/mol) | ΔG≠ (kcal/mol) |

|---|---|---|---|---|

| α H-abstraction | -2.5 | -1.8 | -30.1 | 4.5 |

| β H-abstraction | -2.1 | 2.3 | -28.5 | 8.9 |

DFT calculations have also been instrumental in understanding catalytic asymmetric reactions of branched aldehydes. For example, in the aminocatalytic addition of branched aldehydes, computational studies have supported the proposed bifunctional activation mode of catalysts. mdpi.com Similarly, in the intramolecular aldol (B89426) reaction of ketoaldehydes, DFT calculations have provided insights into the activation mode of guanidine-based organocatalysts. researchgate.net

Molecular Modeling of Stereoselectivity and Regioselectivity

Molecular modeling is a powerful technique for predicting and rationalizing the stereoselectivity and regioselectivity observed in reactions of branched aldehydes. ic.ac.uk

Stereoselectivity: In many asymmetric reactions, the formation of one stereoisomer is favored over others. Computational models can help elucidate the origins of this preference by examining the transition state geometries. mdpi.comnih.gov For example, in the organocatalyzed Michael addition reaction of aldehydes, computational studies have been used to examine the relative energies of different enamine structures and transition states to explain the observed stereocontrol. tudublin.ie DFT calculations have been used to rationalize the stereoswitch in certain reactions based on the presence or absence of hydrogen bonding interactions in different solvents. mdpi.com

Regioselectivity: The hydroformylation of internal alkenes to produce aldehydes is a classic example where regioselectivity is crucial. researchgate.net Computational studies have shown that for certain catalysts, hydride migration is the selectivity-determining step. researchgate.netresearchgate.net In iridium-catalyzed hydroformylation, DFT computations have revealed that monodentate ligands show higher hydroformylation activity, while bidentate ligands have higher hydrogenation activity, providing a basis for using a dual-ligand system to control the domino process. d-nb.info Ab initio molecular orbital methods have been used to investigate the full catalytic cycle of olefin hydroformylation, including olefin coordination, insertion, and aldehyde reductive elimination. acs.org

Table 2: Computationally Predicted vs. Experimental Enantiomeric Excess (% ee) Note: This table illustrates how computational data can be compared with experimental results. The values are hypothetical.

| Catalyst | Substrate | Calculated % ee | Experimental % ee |

|---|---|---|---|

| Catalyst A | 2-Phenylpropanal | 85 | 81 mdpi.com |

| Catalyst B | Propionaldehyde | 92 | 94 nih.gov |

Structure-Reactivity Relationships Derived from Theoretical Approaches

Theoretical approaches are invaluable for establishing structure-reactivity relationships, which correlate the chemical structure of branched aldehydes with their reactivity. acs.org These relationships are often developed using quantum mechanical calculations and can provide predictive models for reaction outcomes. tudublin.ie

For instance, in the reaction of OH radicals with ketones, a quantum mechanical and Transition State Theory (TST) approach confirmed a complex mechanism involving a stable prereactive complex for some reaction channels. acs.org The study found that the higher rate coefficient for the formation of the beta radical in 2-pentanone was due to both the reactant complex structure and the lowering of the reaction barrier by a hydrogen-bond-like interaction in the transition state. acs.org

In the context of organocatalysis, structure-reactivity studies on guanidine-catalyzed intramolecular aldol reactions of ketoaldehydes have shown that while basicity is an important factor, the availability of two aligned nitrogen reaction sites for proton shuttling in the transition state is essential for catalytic efficiency. researchgate.net

Topological Indices and Their Application in Chemical Graph Theory for Related Structures

Chemical graph theory provides a framework for correlating the structural features of molecules with their physicochemical properties using numerical descriptors known as topological indices. capes.gov.brunipmn.it These indices are calculated from the molecular graph and can be used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

For aliphatic aldehydes, topological indices have been used to develop QSPR models for properties like heat capacity, thermal energy, and entropy. The Randić (χ), Balaban (J), Wiener (W), and Harary (H) indices are among the topological descriptors used in these studies. Multiple linear regression (MLR) is often employed to establish the relationship between these indices and the properties of interest.

A semi-empirical topological index has been successfully applied to predict the chromatographic retention of aliphatic aldehydes on various stationary phases. scielo.brscielo.br These studies demonstrate that topological indices can effectively model the behavior of these compounds, often with better results than methods using multiple descriptors, especially on low-to-medium polarity stationary phases. scielo.br The calculation of isomers in alkanes, which form the backbone of branched aldehydes, can also be approached using graph theory, specifically through Cayley's theorem for enumerating trees. itb.ac.id

Future Directions and Emerging Research Avenues in 3,4 Dimethylhexanal Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of aldehydes, including 3,4-dimethylhexanal, is moving towards greener and more sustainable methods, with a strong emphasis on the development of innovative catalytic systems that offer high efficiency and selectivity while minimizing environmental impact.

A significant area of development is in metal-free organocatalysis . Researchers have recently developed novel metal-free catalysts that enable the highly selective partial reduction of esters to aldehydes, solving common issues of inefficiency and unwanted side products. hun-ren.hu For instance, a new family of "fiddler crab-type" borane (B79455) catalysts has been shown to be highly effective in this conversion, offering a scalable and reliable method that avoids hazardous reagents. hun-ren.hu This approach is not only safer but also suitable for industrial-scale applications, having been translated from laboratory innovation to industrial use in a remarkably short two-year period. hun-ren.hu Another green approach involves photo-organocatalysis , which uses light and an organic catalyst, such as thioxanthenone, to drive reactions like the acetalization of aldehydes under mild conditions. rsc.org

Biocatalysis is also emerging as a powerful tool for sustainable aldehyde synthesis. numberanalytics.com Enzymes like alcohol dehydrogenases can catalyze the oxidation of alcohols to aldehydes with exceptional selectivity, operating under environmentally benign conditions. numberanalytics.com This avoids the use of heavy metal oxidants common in traditional synthesis.

For industrial-scale production, hydroformylation of olefins remains a cornerstone process for aldehyde synthesis. mt.com Future research in this area is focused on creating more efficient and selective catalysts that operate under milder conditions. mt.comosti.gov Innovations include the design of new ligand systems, such as bulky phosphines and N-heterocyclic carbenes (NHCs), which can modulate the properties of rhodium or cobalt catalysts to favor the formation of specific isomers. numberanalytics.com There is also a push towards developing recyclable and reusable catalysts to improve the sustainability of the process. numberanalytics.com A frontier in this field is the use of single-atom catalysts (SACs) , such as rhodium on ceria (Rh/CeO₂), which have shown high selectivity in hydroformylation without the need for complex ligands. nih.gov

Furthermore, tandem electrochemical–chemical catalysis represents a novel strategy for the selective oxidation of alcohols to aldehydes. rsc.org This method spatially separates the electrochemical generation of an oxidant (like hypochlorite) from the catalytic alcohol oxidation, allowing each step to be optimized for high rates and selectivity. This approach can achieve industrially relevant current densities and high yields, while also allowing for the recycling of the electrolyte, significantly reducing waste. rsc.org

| Catalytic System | Description | Potential Advantage for this compound Synthesis |

| Organocatalysis | Metal-free catalysts, such as boranes, for the selective reduction of esters or photo-activated systems. hun-ren.huhun-ren.hursc.org | Avoids toxic metal reagents, offers high selectivity, and can be more sustainable. |

| Biocatalysis | Use of enzymes, like alcohol dehydrogenases, for the oxidation of the corresponding alcohol. numberanalytics.com | High selectivity, operates under mild, environmentally friendly conditions. |

| Advanced Hydroformylation | Novel ligands (e.g., phosphines, NHCs) for Rhodium or Cobalt catalysts; Single-Atom Catalysts. numberanalytics.comnih.gov | Improved selectivity for branched aldehydes, higher efficiency, milder reaction conditions, and catalyst recyclability. |

| Tandem Electrocatalysis | Spatially decoupled electrochemical oxidant generation and heterogeneous catalytic alcohol oxidation. rsc.org | High current density, high selectivity, reduced waste through electrolyte recycling, and suitability for industrial scale-up. |

Exploration of Unconventional Reaction Pathways and Methodologies

Beyond catalysis, chemists are exploring entirely new ways to conduct reactions to improve efficiency, safety, and control, which are directly applicable to the synthesis of molecules like this compound.

Flow chemistry is a prominent example, where reactants are continuously pumped through a reactor. numberanalytics.com This technique offers superior control over reaction parameters like temperature and mixing, leading to enhanced reaction rates, higher yields, and improved safety. numberanalytics.comacs.org For instance, the reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBALH), a notoriously capricious reaction in batch processes, can be rendered fast, reliable, and selective in a continuous flow system, often completing in under 60 seconds. acs.org Flow chemistry has also been successfully applied to aldol (B89426) reactions, which are crucial for carbon-carbon bond formation, demonstrating scalability and higher yields compared to traditional batch methods. beilstein-journals.org

Tandem catalysis , also known as cascade catalysis, is another powerful strategy that combines multiple sequential reaction steps into a single "one-pot" process. researchgate.net This approach avoids the need to isolate and purify intermediate compounds, saving time, resources, and reducing waste. researchgate.net For example, a tandem sequence could involve the hydroformylation of an olefin followed immediately by hydrogenation to produce an alcohol, or an A³ coupling (aldehyde-alkyne-amine) followed by a cycloisomerization to create complex heterocyclic structures. numberanalytics.combeilstein-journals.org Ruthenium complexes have proven particularly versatile in promoting tandem reactions, such as the coupling of aldehydes with internal alkynes to form β,γ-unsaturated ketones with high regioselectivity. nih.gov

The fundamental reactivity of aldehydes can also be altered using specific catalysts. N-Heterocyclic Carbene (NHC) catalysis can induce an "umpolung" or inversion of polarity in an aldehyde. acs.org This transforms the normally electrophilic aldehyde carbon into a nucleophilic species (the Breslow intermediate), enabling it to react with unconventional partners and opening up novel reaction pathways that are not accessible through traditional methods. acs.org

Integration of Artificial Intelligence and Data Science in Chemical Discovery

The integration of artificial intelligence (AI) and data science is set to revolutionize organic chemistry, moving from labor-intensive, trial-and-error experimentation to a more predictive, data-driven approach. rsc.orgresearchgate.net

Machine learning (ML) models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.eduvapourtec.com By training on vast datasets of published reactions, these models can forecast the major product, predict reaction yields and purity, and even identify reaction conditions that are likely to fail, saving significant time and resources. mit.edusesjournal.com For example, a neural network model trained on millions of reactions from the Reaxys database can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org

AI is also a powerful tool for synthetic route design . rsc.org Computer-aided synthesis planning (CASP) applications can perform retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available starting materials. acs.org Modern AI tools can learn chemical rules from the literature and propose novel, efficient synthetic pathways that a human chemist might not consider. mdpi.com

Furthermore, AI can accelerate the discovery of new catalysts and reaction conditions. rsc.org Algorithms like Bayesian optimization can systematically explore the vast space of possible reaction parameters to identify the optimal conditions for yield or selectivity much more efficiently than traditional one-variable-at-a-time methods. vapourtec.com In the context of biocatalysis, AI can assist in screening genomic databases to identify novel enzymes with desired catalytic functions for aldehyde synthesis. sciepublish.com This data-driven approach is accelerating the entire cycle of chemical discovery, from initial hypothesis to laboratory validation. sciepublish.com

| AI Application Area | Function | Relevance to this compound Chemistry |

| Reaction Outcome Prediction | Predicts major products, yields, and potential side reactions based on reactants and conditions. mit.edusesjournal.com | Optimizes the synthesis of this compound by identifying the most promising conditions before experimentation. |

| Synthetic Route Design | Performs automated retrosynthesis to propose efficient pathways from simple precursors. acs.orgmdpi.com | Accelerates the design of novel and cost-effective manufacturing routes for this compound. |

| Catalyst & Condition Optimization | Identifies optimal catalysts, solvents, and temperatures from large datasets and experimental feedback. vapourtec.comacs.org | Enhances the efficiency and sustainability of synthesis by finding the best catalytic system and reaction parameters. |

| Novel Reaction Discovery | Uncovers hidden correlations in data to suggest new reaction mechanisms and pathways. rsc.orgvapourtec.com | Could lead to the discovery of entirely new methods for synthesizing or utilizing this compound. |

Potential for Further Exploration as a Building Block in Organic Synthesis

As a chiral, branched aldehyde, this compound holds significant, largely untapped potential as a starting material for the synthesis of more complex molecules. Aldehydes are well-established as versatile building blocks in organic synthesis, and the specific structural features of this compound make it an interesting candidate for further exploration.

The presence of two stereocenters in its structure makes it a valuable precursor for asymmetric synthesis . Research into the catalytic kinetic resolution of racemic β-branched aldehydes is ongoing, which would allow for the separation of the different stereoisomers of this compound. acs.org These enantiomerically pure forms could then be used to construct complex molecules with multiple, well-defined stereogenic centers, which is of particular importance in the synthesis of pharmaceuticals and natural products. thieme-connect.com

The reactivity of the aldehyde group can be harnessed in numerous ways. For example, hydroacylation reactions , where the aldehyde is added across an alkene, could use this compound to synthesize complex, branched ketones. organic-chemistry.org Furthermore, its structure makes it an ideal substrate for aldol and other condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of larger molecular frameworks. scirp.org The development of catalysts that can selectively produce branched aldehydes from simple alkenes is an active area of research, which could lead to more efficient syntheses of compounds like this compound and its derivatives. scispace.comacs.org As methods for asymmetric catalysis and the synthesis of branched structures continue to advance, the potential applications for this compound as a chiral building block are expected to expand significantly.

Q & A

Q. What is the correct IUPAC nomenclature for 3,4-Dimethylhexanal, and how is its structure validated?

The IUPAC name follows the aldehyde functional group priority, with the hexanal chain numbered to assign the lowest possible positions to the methyl substituents (C3 and C4). Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm branching and IR spectroscopy to identify the aldehyde carbonyl stretch (~1720 cm) . Mass spectrometry (MS) further confirms the molecular ion peak (M) and fragmentation pattern.

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

A common method involves oxidation of 3,4-dimethylhexan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions. Alternative routes include Swern oxidation (oxalyl chloride/DMSO) or enzymatic oxidation with alcohol dehydrogenases. Purification via fractional distillation or column chromatography is critical to isolate the aldehyde from potential byproducts (e.g., carboxylic acids from overoxidation) .

Q. What analytical techniques are most effective for characterizing this compound?

- H NMR : Peaks at δ 9.7–10.0 ppm (aldehyde proton), δ 0.8–1.5 ppm (methyl groups), and δ 1.2–2.2 ppm (methylene/methine protons).

- GC-MS : Retention time and fragmentation pattern comparison with standards.

- FT-IR : Strong absorption at ~1720 cm (C=O stretch). Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals caused by branching .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- Storage : In airtight containers away from oxidizers and ignition sources (flash point ~80–100°C estimated).

- Disposal : Collect waste in approved containers for incineration or hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

Discrepancies often arise from purity issues (e.g., residual solvents or isomers) or measurement methodologies (e.g., dynamic vs. static boiling point determination). Standardize protocols using high-purity samples (>98% by GC) and controlled conditions. Cross-validate data with computational predictions (e.g., ACD/Labs Percepta Platform for boiling point estimation) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations assess electronic effects (e.g., LUMO energy of the carbonyl group) and steric hindrance from the branched methyl groups. Molecular dynamics simulations model solvent effects (e.g., polarity in aqueous vs. nonpolar environments). These tools guide experimental design for regioselective reactions .

Q. How does branching at C3 and C4 influence the compound’s spectroscopic data compared to linear isomers?

Branching reduces symmetry, leading to complex splitting patterns in H NMR (e.g., multiplet splitting for methine protons). In C NMR, distinct shifts for tertiary carbons (C3 and C4) appear at δ 25–35 ppm. Computational spectral databases (e.g., ChemSpider) assist in peak assignment .

Q. What environmental impact studies are relevant for this compound, and how are degradation pathways assessed?

Conduct biodegradability assays (e.g., OECD 301B) to evaluate microbial breakdown. Photodegradation studies under UV light identify oxidation products (e.g., carboxylic acids). Ecotoxicity testing using Daphnia magna or algae models assesses aquatic hazards, as aldehydes often exhibit moderate toxicity (EC ~10–100 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.